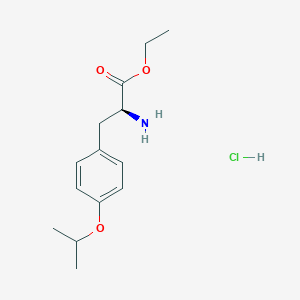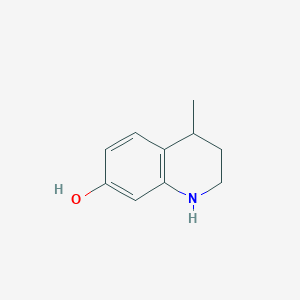
4-Methyl-1,2,3,4-tetrahydroquinolin-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1,2,3,4-tetrahydroquinolin-7-ol is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with a hydroxyl group at the 7th position and a methyl group at the 4th position. Tetrahydroquinolines are known for their diverse biological activities and are of significant interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,4-tetrahydroquinolin-7-ol can be achieved through various methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another method includes the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroquinoline core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 4-Methyl-1,2,3,4-tetrahydroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted tetrahydroquinolines .
科学研究应用
4-Methyl-1,2,3,4-tetrahydroquinolin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating neurodegenerative disorders and infectious diseases.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and dyes
作用机制
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydroquinolin-7-ol involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural modifications. It is known to modulate neurotransmitter levels and inhibit the growth of pathogenic microorganisms by interfering with their metabolic pathways .
相似化合物的比较
- 1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol
- 4-Methyl-1,2,3,4-tetrahydroquinolin-2-one
- 4-Hydroxy-2-quinolones
Comparison: 4-Methyl-1,2,3,4-tetrahydroquinolin-7-ol is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct chemical and biological properties. Compared to 1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol, the additional methyl group at the 4th position enhances its lipophilicity and biological activity. In contrast, 4-Methyl-1,2,3,4-tetrahydroquinolin-2-one lacks the hydroxyl group, which significantly alters its reactivity and applications .
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
4-methyl-1,2,3,4-tetrahydroquinolin-7-ol |
InChI |
InChI=1S/C10H13NO/c1-7-4-5-11-10-6-8(12)2-3-9(7)10/h2-3,6-7,11-12H,4-5H2,1H3 |
InChI 键 |
MFHHEEFFUHSAPV-UHFFFAOYSA-N |
规范 SMILES |
CC1CCNC2=C1C=CC(=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine](/img/structure/B15232883.png)

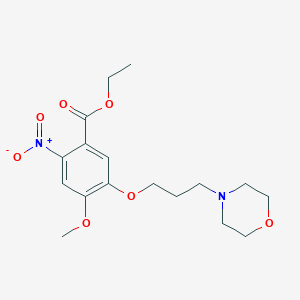
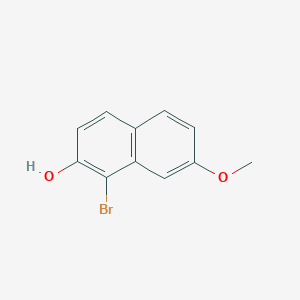

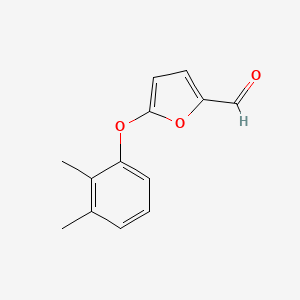

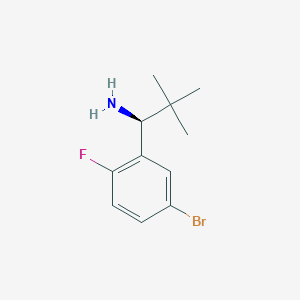

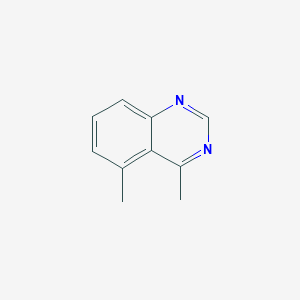

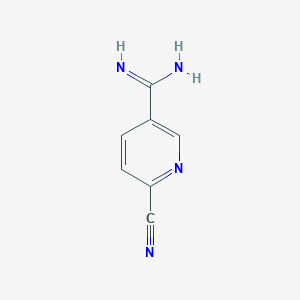
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)aceticacid](/img/structure/B15232962.png)
